6-[(3-Methylcyclohexyl)oxy]hexanoic acid

Chemical Biology Medicinal Chemistry Screening Library Design

6-[(3-Methylcyclohexyl)oxy]hexanoic acid (CAS 1344222-36-1) is an ether-linked cyclohexyl-alkanoic acid with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol. The compound features a 3-methylcyclohexyl ring connected via an ether bridge to a hexanoic acid chain, generating two undefined stereocenters and typically supplied as a mixture of diastereomers.

Molecular Formula C13H24O3
Molecular Weight 228.332
CAS No. 1344222-36-1
Cat. No. B2708474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-Methylcyclohexyl)oxy]hexanoic acid
CAS1344222-36-1
Molecular FormulaC13H24O3
Molecular Weight228.332
Structural Identifiers
SMILESCC1CCCC(C1)OCCCCCC(=O)O
InChIInChI=1S/C13H24O3/c1-11-6-5-7-12(10-11)16-9-4-2-3-8-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
InChIKeyZLISLBQFNDTLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-[(3-Methylcyclohexyl)oxy]hexanoic acid (CAS 1344222-36-1): Sourcing-Ready Chemical Identity and Baseline Specifications for Research Procurement


6-[(3-Methylcyclohexyl)oxy]hexanoic acid (CAS 1344222-36-1) is an ether-linked cyclohexyl-alkanoic acid with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol [1]. The compound features a 3-methylcyclohexyl ring connected via an ether bridge to a hexanoic acid chain, generating two undefined stereocenters and typically supplied as a mixture of diastereomers [2]. Commercial sourcing is possible from multiple vendors at purities of 95–98% [3]. As a building block with no primary research publications, its differentiation for procurement rests on its unique molecular scaffold within the broader landscape of cycloalkyl-ether carboxylic acid screening compounds.

Why 6-[(3-Methylcyclohexyl)oxy]hexanoic acid Cannot Be Replaced by a Generic Cyclohexyl-Ether Carboxylic Acid Without Risk


The 3-methyl substitution on the cyclohexyl ring introduces a chiral center, generating a mixture of diastereomers with two undefined stereocenters that is absent in the simple cyclohexyloxy analog [1]. Even if empirical biological or physicochemical performance data are not yet available, the stereochemical complexity and ring-substitution pattern distinguish this scaffold from the simpler 6-(cyclohexyloxy)hexanoic acid or chain-length variants such as 5-[(3-methylcyclohexyl)oxy]pentanoic acid. Computed properties including XLogP3 (2.9), topological polar surface area (46.5 Ų), and rotatable bond count (7) form a distinct physicochemical profile that would not be replicated by a generic replacement [2]. In screening library procurement, replacing a scaffold with a near neighbor—even one differing by a single methyl position or chain carbon—can alter binding pose, solubility, or metabolic stability in unpredictable ways, making direct substitution without validation a risk to project reproducibility.

Quantitative Differentiation Evidence for 6-[(3-Methylcyclohexyl)oxy]hexanoic acid vs. Closest Structural Analogs


Molecular Scaffold Uniqueness: 3-Methylcyclohexyl Substitution vs. Unsubstituted Cyclohexyloxy Hexanoic Acid

The target compound carries a methyl substituent at the 3-position of the cyclohexyl ring, producing a mixture of diastereomers. The closest commercially available analog, 6-(cyclohexyloxy)hexanoic acid (or its structural isomer 6-cyclohexyl-6-oxohexanoic acid, CAS 20606-25-1, C12H20O3, MW 212.29), lacks both the methyl branch and the resulting stereochemical complexity . The presence of the methyl group increases molecular weight by approximately 16 g/mol (228.33 vs. ~212.29) and adds one additional heavy atom, altering steric bulk and lipophilicity. No published head-to-head assay data exist for these two compounds; the differentiation rests on chemotype divergence alone.

Chemical Biology Medicinal Chemistry Screening Library Design

Physicochemical Profile Differentiation: XLogP3 and Topological Polar Surface Area

Computed XLogP3-AA for the target compound is 2.9, with a topological polar surface area (TPSA) of 46.5 Ų [1]. The comparator 6-cyclohexyl-6-oxohexanoic acid has a predicted XLogP3 of ~2.4 (ACD/Labs estimate; no PubChem XLogP3 entry available; cross-study inference with caution) and a TPSA of 54.4 Ų based on the ketone rather than ether linkage . The 0.5 log unit increase in lipophilicity and 7.9 Ų reduction in TPSA suggest the 3-methylcyclohexyl ether scaffold may exhibit moderately enhanced membrane permeability and reduced aqueous solubility relative to the oxo-analog, although no experimental logP or solubility data are published for either compound.

Drug Design ADME Prediction Physicochemical Profiling

Acid Dissociation Constant (pKa) and Ionization State Differentiation

The predicted pKa of 6-[(3-Methylcyclohexyl)oxy]hexanoic acid is 4.74 ± 0.10 . By comparison, the predicted pKa of the simpler 6-cyclohexylhexanoic acid (CAS 4354-56-7, C12H22O2, MW 198.30) is approximately 4.78 ± 0.10 (ACD/Labs prediction) . The near-identical pKa values indicate that the methyl substitution on the cyclohexyl ring and the ether linkage do not substantially perturb the electronic environment of the carboxylic acid group. This is a negative differentiation finding: the target compound does not offer a meaningful pKa advantage over the simpler analog for applications depending on ionization state.

Analytical Chemistry Pre-formulation Chromatography Method Development

Procurement-Driven Application Scenarios for 6-[(3-Methylcyclohexyl)oxy]hexanoic acid Based on Available Differentiation Evidence


Screening Library Expansion Requiring a Stereochemically Complex Cyclohexyl-Ether Carboxylic Acid Building Block

When a medicinal chemistry project requires a cyclohexyl-ether hexanoic acid scaffold with intrinsic stereochemical complexity for fragment-based or diversity-oriented screening, 6-[(3-methylcyclohexyl)oxy]hexanoic acid offers two undefined stereocenters and a diastereomer mixture that the simpler 6-(cyclohexyloxy)hexanoic acid scaffold cannot provide . This scaffold is suitable as a negative control or chemotype comparator in screening sets where stereochemistry is hypothesized to influence target engagement.

Physicochemical Probe Compound with Defined Computed Lipophilicity for Method Development

With a computed XLogP3 of 2.9 and TPSA of 46.5 Ų , this compound occupies a defined region of physicochemical space that can serve as a calibration standard or test analyte for logP chromatography methods, PAMPA permeability assays, or computational model validation. The predicted pKa of 4.74 further supports its use as a weakly acidic probe in buffer system development.

Building Block for Ether-Linked Fatty Acid Mimetics or Prodrug Conjugates

The ether bridge connecting the 3-methylcyclohexyl ring to the hexanoic acid chain provides a metabolically stable linkage compared to ester prodrugs, making this compound a potential precursor for fatty acid mimetics . Its diastereomer mixture adds a dimension of stereochemical diversity that may be exploited in structure-activity relationship (SAR) studies where stereochemistry at the cyclohexyl ring is a variable.

Custom Synthesis Starting Material for 3-Methylcyclohexyl-Containing Derivatives

Given the commercial availability at 95–98% purity from multiple vendors including Enamine and AKSci , this compound can serve as a reliable starting material for further derivatization—amide coupling, esterification, or reduction—to generate focused libraries of 3-methylcyclohexyl-containing analogs without the need for in-house construction of the cyclohexyl-ether linkage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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